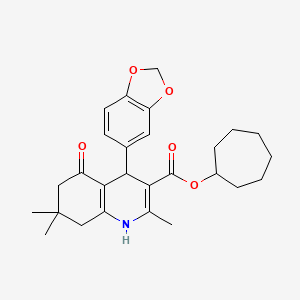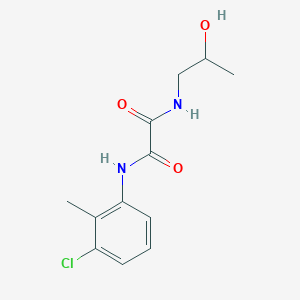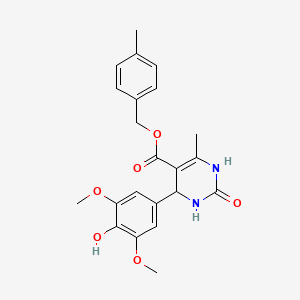![molecular formula C16H24N4O4 B3984798 5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline
Overview
Description
5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline is an organic compound that features both morpholine and nitro functional groups
Preparation Methods
The synthesis of 5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the nitration of aniline derivatives followed by the introduction of morpholine groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitroso or nitro derivatives.
Reduction: Using reducing agents such as sodium borohydride or hydrogen gas, the nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline can be compared with other similar compounds, such as:
4-(morpholin-4-yl)-2-nitroaniline: Lacks the additional morpholine group, which may affect its solubility and reactivity.
N-(2-morpholin-4-ylethyl)-2-nitroaniline: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its dual morpholine groups and nitro functionality, which provide a versatile platform for chemical modifications and diverse applications.
Properties
IUPAC Name |
5-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-20(22)16-2-1-14(19-7-11-24-12-8-19)13-15(16)17-3-4-18-5-9-23-10-6-18/h1-2,13,17H,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTVAJXIGIYLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


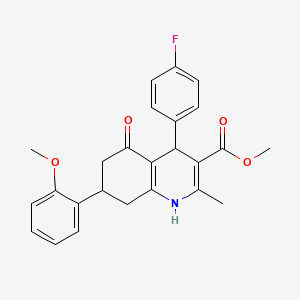
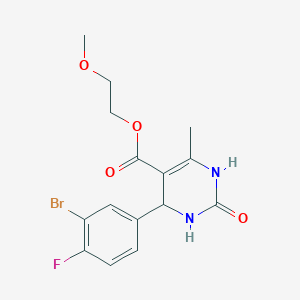
![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)
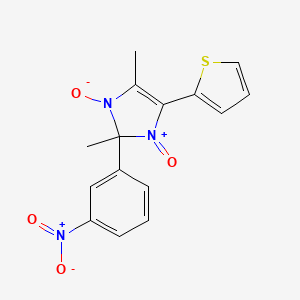
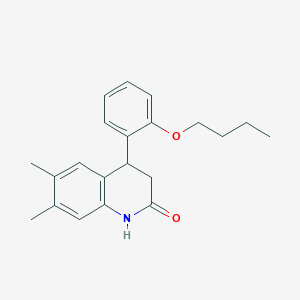
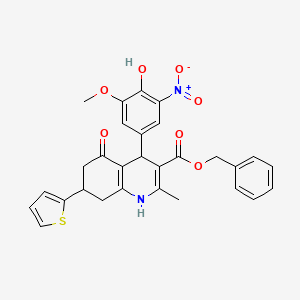
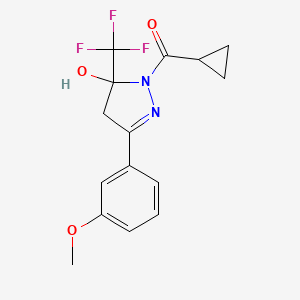
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984765.png)

![5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B3984774.png)

